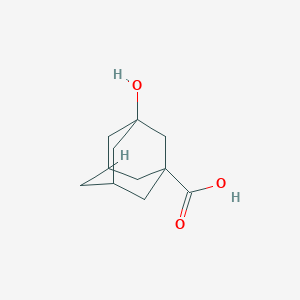

3-Hydroxyadamantane-1-carboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxyadamantane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-9(13)10-2-7-1-8(3-10)5-11(14,4-7)6-10/h7-8,14H,1-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJMAWPEZKYJAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371418 | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42711-75-1 | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyadamantane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of adamantane derivatives

An In-depth Technical Guide to the History and Discovery of Adamantane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantane, with its unique tricyclic cage-like structure, has captivated chemists and pharmacologists since its discovery. This rigid and lipophilic hydrocarbon scaffold has proven to be a valuable building block in medicinal chemistry, leading to the development of several successful drugs. This technical guide provides a comprehensive overview of the history and discovery of adamantane and its derivatives, with a focus on their therapeutic applications. We delve into the initial isolation and synthesis of adamantane, followed by the development of key derivatives such as the antiviral agents amantadine and rimantadine, the Alzheimer's disease medication memantine, and the anti-diabetic drugs saxagliptin and vildagliptin. This guide includes a compilation of quantitative data, detailed experimental protocols for pivotal syntheses and assays, and visualizations of key mechanisms and workflows to serve as a resource for researchers in drug discovery and development.

The Genesis of Adamantane: From Petroleum to Laboratory

The story of adamantane begins in 1933 when it was first isolated from petroleum by the Czech chemists S. Landa and V. Machacek.[1][2][3][4] They managed to obtain only a few milligrams of this peculiar hydrocarbon, noting its exceptionally high melting point for its molecular weight.[1] The name "adamantane" was derived from the Greek word "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[2]

Early attempts to synthesize adamantane in the laboratory were met with little success. In 1924, German chemist Hans Meerwein's efforts resulted in a bicyclic compound later termed "Meerwein's ester," which would ironically become a precursor in a future synthesis.[1][2] The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941, with a yield of only 0.16%.[1][2][5]

A significant breakthrough occurred in 1957 when Paul von Ragué Schleyer developed a remarkably efficient method for adamantane synthesis. By rearranging tetrahydrodicyclopentadiene using a Lewis acid catalyst like aluminum chloride, Schleyer was able to produce adamantane in much higher yields, making it readily available for scientific investigation.[2][5][6] This pivotal development opened the floodgates for the exploration of adamantane chemistry and its potential applications.

Adamantane Derivatives in Therapeutics

The rigid, lipophilic nature of the adamantane cage makes it an attractive scaffold for drug design. It can enhance a molecule's metabolic stability and improve its pharmacokinetic profile.[3][4][7] This has led to the development of several clinically significant adamantane derivatives.

The Antivirals: Amantadine and Rimantadine

The first major therapeutic breakthrough for adamantane derivatives came with the discovery of the antiviral properties of amantadine in the early 1960s.[2][8] It was found to be effective against the Influenza A virus and received FDA approval in 1966 for the prevention of infections caused by the A2 virus strain.[1][2][9][10] In a serendipitous discovery in 1968, amantadine was also found to have anti-Parkinsonian effects.[6][9][10]

Rimantadine, a methyl derivative of amantadine, was discovered in 1963 and approved by the FDA in 1994.[11][12][13][14][15] It exhibits greater efficacy against Influenza A with fewer side effects compared to amantadine.[16]

Mechanism of Action: Both amantadine and rimantadine inhibit the replication of the Influenza A virus by targeting the M2 proton channel, an integral membrane protein.[9][11] By blocking this channel, they prevent the influx of protons into the viral particle, a crucial step for the uncoating of the virus and the release of its genetic material into the host cell.[14][15][17][18]

Mechanism of action for amantadine and rimantadine.

A Hope for Alzheimer's: Memantine

Memantine was first synthesized by Eli Lilly in 1963, initially investigated as an anti-diabetic agent, though it proved ineffective for that purpose.[19] Its activity in the central nervous system was later discovered, leading to its development for neurological disorders.[19] In 1989, it was discovered that memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist.[20] This discovery paved the way for its use in treating moderate-to-severe Alzheimer's disease, for which it received FDA approval in 2003.[19][21]

Mechanism of Action: Glutamate is a primary excitatory neurotransmitter in the brain, and its over-activation of NMDA receptors is implicated in the neurotoxicity seen in Alzheimer's disease.[22] Memantine acts as a low-affinity, uncompetitive antagonist of the NMDA receptor.[22][23][24] It blocks the receptor's ion channel when it is excessively open, thereby preventing prolonged influx of calcium ions and subsequent neuronal damage, without affecting normal synaptic transmission.[19][24]

Mechanism of action for memantine's neuroprotection.

Tackling Diabetes: Saxagliptin and Vildagliptin

More recently, the adamantane scaffold has been incorporated into drugs for type 2 diabetes. Saxagliptin and vildagliptin are potent inhibitors of the enzyme dipeptidyl peptidase-4 (DPP-4).[25][26][27] Saxagliptin was approved by the FDA in 2009.[28][29]

Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[25][27] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active incretins.[30] This leads to enhanced glucose-dependent insulin secretion and suppressed glucagon release, thereby improving glycemic control.[25][26][30]

Signaling pathway of DPP-4 inhibition by saxagliptin.

Quantitative Data on Adamantane Derivatives

The following tables summarize key quantitative data for prominent adamantane-based drugs.

Table 1: Pharmacokinetic Parameters of Adamantane Derivatives

| Parameter | Amantadine | Rimantadine | Memantine | Saxagliptin |

| Bioavailability (%) | 86-90[7] | Well absorbed[31] | ~100% | ~75%[32] |

| Tmax (hours) | 2-4 (immediate release)[7] | 5-7 | 9-12 (extended release) | 2 |

| Half-life (hours) | ~17 (young adults)[11] | ~25 (young adults)[11] | 60-80 | 2.5 |

| Protein Binding (%) | ~67 | ~40 | ~45% | Low |

| Metabolism | Not significantly metabolized | Extensively hydroxylated and conjugated | Minimal | Hepatic (CYP3A4/5)[32] |

| Excretion | >90% unchanged in urine[11] | <25% unchanged in urine[11] | Primarily unchanged in urine | Renal and hepatic |

Table 2: Efficacy and Potency of Adamantane Derivatives

| Drug | Target | Potency Metric | Value | Indication | Reference |

| Amantadine | Influenza A M2 Channel | IC50 | 1.3 µM | Influenza A | [27] |

| Rimantadine | Influenza A M2 Channel | IC50 | 0.18 µM | Influenza A | [27] |

| Memantine | NMDA Receptor | Ki | ~1 µM | Alzheimer's Disease | |

| Saxagliptin | DPP-4 | Ki | 1.3 nM | Type 2 Diabetes | [33] |

| Vildagliptin | DPP-4 | t1/2 for dissociation | 3.5 minutes | Type 2 Diabetes | [33] |

Key Experimental Protocols

Synthesis of Adamantane (Schleyer, 1957)

This protocol describes the landmark synthesis of adamantane from tetrahydrodicyclopentadiene.[2][6]

Materials:

-

Tetrahydrodicyclopentadiene

-

Anhydrous aluminum chloride (AlCl3)

-

Cyclohexane (solvent)

-

Ice-water

-

Pentane

Procedure:

-

In a reaction flask, dissolve tetrahydrodicyclopentadiene in cyclohexane.

-

Carefully add the Lewis acid catalyst, anhydrous aluminum chloride, to the solution.

-

Heat the mixture under reflux to initiate the isomerization rearrangement.

-

Monitor the reaction progress by gas chromatography until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the aqueous mixture with pentane.

-

Combine the organic extracts and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting solid adamantane by sublimation or recrystallization.

Experimental workflow for the Schleyer synthesis of adamantane.

Synthesis of Amantadine Hydrochloride

This is a representative two-step procedure for the synthesis of amantadine hydrochloride from adamantane.[19][24]

Step 1: Synthesis of N-(1-adamantyl)formamide

-

To a solution of formamide, slowly add 1-bromoadamantane.

-

Carefully add concentrated sulfuric acid while maintaining the temperature.

-

Heat the reaction mixture and monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Collect the solid N-(1-adamantyl)formamide by filtration and wash with cold water.

Step 2: Hydrolysis to Amantadine Hydrochloride

-

Mix the N-(1-adamantyl)formamide with an aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux until the starting formamide is consumed (monitored by TLC).

-

Cool the reaction mixture and extract with an organic solvent (e.g., dichloromethane) to remove non-basic impurities.

-

Separate the aqueous layer and evaporate the water under vacuum to yield a white solid.

-

Recrystallize the crude product from a suitable solvent (e.g., acetone) to yield pure amantadine hydrochloride.[22]

DPP-4 Enzyme Activity Assay (Fluorometric)

This protocol describes a common method to measure the activity of DPP-4 and the inhibitory potential of compounds like saxagliptin.[2][17][26]

Materials:

-

DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 8.0)

-

DPP-4 Substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

-

Recombinant human DPP-4 (positive control)

-

DPP-4 Inhibitor (e.g., Sitagliptin, for control)

-

Test compounds (e.g., saxagliptin)

-

96-well black plates

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare working solutions of the assay buffer, DPP-4 substrate, recombinant DPP-4, and test compounds at desired concentrations.

-

Plate Setup:

-

Sample Wells: Add test compound and diluted DPP-4 enzyme to the wells.

-

Positive Control Wells: Add a known amount of recombinant DPP-4.

-

Negative Control (Inhibitor) Wells: Add a known DPP-4 inhibitor (e.g., Sitagliptin) and DPP-4 enzyme.

-

Blank Wells: Add assay buffer only to measure background fluorescence.

-

-

Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30 minutes).

-

Measurement: Read the fluorescence using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm. The fluorescence intensity is proportional to the amount of AMC released, which indicates DPP-4 activity.

-

Data Analysis: Calculate the percent inhibition of DPP-4 activity for the test compounds compared to the positive control. Determine IC50 values by plotting percent inhibition against a range of inhibitor concentrations.

Conclusion and Future Directions

The journey of adamantane from a chemical curiosity found in petroleum to a cornerstone of several therapeutic agents is a testament to the power of chemical synthesis and the serendipitous nature of drug discovery. The unique structural and physicochemical properties of the adamantane nucleus have been successfully exploited to create drugs for a wide range of diseases, from viral infections to neurodegenerative disorders and diabetes. The continuous exploration of adamantane chemistry promises the development of new derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles. As our understanding of disease mechanisms deepens, the adamantane scaffold will undoubtedly remain a valuable tool in the arsenal of medicinal chemists for the rational design of future therapeutics.

References

- 1. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. ias.ac.in [ias.ac.in]

- 10. ijpsr.com [ijpsr.com]

- 11. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 12. synarchive.com [synarchive.com]

- 13. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. abcam.cn [abcam.cn]

- 18. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A modified method for synthesis of amantadine hydrochloride [medigraphic.com]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Memantine in moderate to severe Alzheimer's disease: a meta-analysis of randomised clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. ahajournals.org [ahajournals.org]

- 24. thaiscience.info [thaiscience.info]

- 25. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 26. sigmaaldrich.com [sigmaaldrich.com]

- 27. Detection of Proton Movement Directly across Viral Membranes To Identify Novel Influenza Virus M2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. benchchem.com [benchchem.com]

- 32. Comparative clinical pharmacokinetics of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

The Adamantane Core in Drug Discovery: A Technical Guide to the Biological Activity of 3-Hydroxyadamantane-1-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the significant, albeit indirect, biological activities of 3-Hydroxyadamantane-1-carboxylic acid. While the molecule itself is primarily a scaffold, its rigid, lipophilic structure has proven to be a valuable building block in the design of potent and selective inhibitors for several key enzymatic targets implicated in metabolic and endocrine disorders. This document provides a comprehensive overview of the therapeutic targets, quantitative biological data for derivative compounds, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Role of the Adamantane Scaffold

This compound is a unique chemical entity characterized by a tricyclic alkane core. This rigid adamantane cage imparts specific physicochemical properties to molecules that incorporate it, including high lipophilicity and a defined three-dimensional structure. These attributes are highly advantageous in drug design, facilitating interactions with the hydrophobic pockets of enzyme active sites and enhancing metabolic stability. Consequently, this compound has emerged as a critical intermediate in the synthesis of a new generation of therapeutic agents.

The primary biological relevance of this scaffold is demonstrated through its derivatives, which have been extensively investigated as inhibitors of three key enzymes:

-

Dipeptidyl Peptidase-4 (DPP-4): A key regulator of incretin hormones, crucial for glucose homeostasis.

-

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1): An enzyme responsible for the intracellular regeneration of active cortisol, implicated in metabolic syndrome.

-

Diacylglycerol O-acyltransferase 1 (DGAT1): An enzyme that catalyzes the final step in triglyceride synthesis, a target for obesity and dyslipidemia.

This guide will explore the biological activity of derivatives of this compound against each of these targets in detail.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

The most prominent application of the this compound scaffold is in the development of DPP-4 inhibitors. The blockbuster anti-diabetic drug, Saxagliptin , is a prime example, incorporating this adamantane moiety.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and play a vital role in regulating blood glucose levels. By inhibiting DPP-4, saxagliptin and other gliptins prolong the action of GLP-1 and GIP, leading to:

-

Enhanced glucose-dependent insulin secretion from pancreatic β-cells.[3]

-

Suppressed glucagon secretion from pancreatic α-cells.[1]

-

Improved glycemic control in patients with type 2 diabetes mellitus.[2][3]

The glucose-dependent nature of this mechanism minimizes the risk of hypoglycemia.[1]

Quantitative Data

The adamantane moiety in saxagliptin plays a crucial role in its potent and selective inhibition of DPP-4. The hydrophobic interactions between the adamantane group and residues in the S1 pocket of the DPP-4 active site, such as Tyr666 and Phe357, contribute significantly to its binding affinity.

| Compound | Target | IC50 / Ki | Comments |

| Saxagliptin | DPP-4 | IC50: ~1.3 nM | Potent, selective, and reversible inhibitor.[2] |

| Vildagliptin | DPP-4 | IC50: ~62 nM | Another adamantane-containing DPP-4 inhibitor. |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Assay buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sitagliptin)

-

96-well microplate (black, for fluorescence)

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Enzyme and Inhibitor Incubation: In a 96-well microplate, add the assay buffer, the test compound solution, and the DPP-4 enzyme solution. Incubate at 37°C for a specified period (e.g., 10 minutes).

-

Reaction Initiation: Add the DPP-4 substrate (Gly-Pro-AMC) to each well to initiate the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm. The fluorescence is proportional to the amount of AMC released by DPP-4 activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value by fitting the dose-response curve using appropriate software.

11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) Inhibition

Derivatives of adamantane carboxylic acid have been explored as potent and selective inhibitors of 11β-HSD1, an enzyme implicated in the pathogenesis of metabolic syndrome.

Mechanism of Action and Signaling Pathway

11β-HSD1 is an NADPH-dependent enzyme that catalyzes the conversion of inactive cortisone to active cortisol within key metabolic tissues such as the liver and adipose tissue.[4] This intracellular regeneration of cortisol amplifies the local glucocorticoid action, leading to:

-

Increased hepatic gluconeogenesis.

-

Enhanced adipocyte differentiation and lipolysis.

-

Insulin resistance.

Inhibition of 11β-HSD1 is a therapeutic strategy aimed at reducing local cortisol concentrations, thereby ameliorating the symptoms of metabolic syndrome.

Quantitative Data

Several studies have reported the synthesis and evaluation of adamantane-based 11β-HSD1 inhibitors. The adamantane moiety typically occupies a hydrophobic pocket in the enzyme's active site.

| Compound Class | Target | IC50 Range | Reference |

| Adamantyl ethanone derivatives | 11β-HSD1 | 50-70 nM | [4] |

| Adamantyl carboxamides and acetamides | 11β-HSD1 | ~100 nM | [5] |

| 2-(Adamantan-1-ylamino)thiazol-4(5H)-one derivatives | 11β-HSD1 | 0.04 - >10 µM | [6] |

Experimental Protocol: In Vitro 11β-HSD1 Inhibition Assay

This protocol describes a cell-based assay to measure the inhibition of 11β-HSD1.

Materials:

-

HEK-293 cells stably transfected with the human HSD11B1 gene.

-

Cell culture medium and supplements.

-

Cortisone (substrate).

-

Test compounds (dissolved in DMSO).

-

Positive control inhibitor (e.g., Carbenoxolone).

-

ELISA kit for cortisol detection.

-

Cell lysis buffer.

-

Protein quantification assay kit (e.g., BCA).

Procedure:

-

Cell Culture: Culture the HEK-293 cells expressing 11β-HSD1 in appropriate culture vessels.

-

Cell Plating: Seed the cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or controls for a specified duration.

-

Substrate Addition: Add cortisone to the cell culture medium and incubate for a defined period (e.g., 4-6 hours) to allow for its conversion to cortisol.

-

Sample Collection: Collect the cell culture supernatant.

-

Cortisol Quantification: Measure the concentration of cortisol in the supernatant using a cortisol-specific ELISA kit according to the manufacturer's instructions.

-

Cell Lysis and Protein Quantification: Lyse the cells in the wells and determine the total protein concentration to normalize the cortisol production.

-

Data Analysis: Calculate the percentage of inhibition of cortisol production for each compound concentration and determine the IC50 value.

Diacylglycerol O-acyltransferase 1 (DGAT1) Inhibition

The adamantane carboxylic acid scaffold has also been utilized in the development of inhibitors for DGAT1, a key enzyme in lipid metabolism.

Mechanism of Action

DGAT1 is an integral membrane enzyme that catalyzes the final step of triglyceride synthesis by combining diacylglycerol and a fatty acyl-CoA. Inhibition of DGAT1 is a potential therapeutic strategy for obesity and type 2 diabetes by:

-

Reducing the synthesis and storage of triglycerides in adipose tissue.

-

Potentially improving insulin sensitivity.

Quantitative Data

Research has identified adamantane carboxylic acid derivatives as potent DGAT1 inhibitors.

| Compound | Target | IC50 | Reference |

| Compound 43c (E-adamantane carboxylic acid derivative) | DGAT1 | 5 nM | [1] |

Experimental Protocol: In Vitro DGAT1 Inhibition Assay

This protocol outlines a method for assessing DGAT1 inhibitory activity using a cell-free assay.

Materials:

-

Microsomes from cells overexpressing DGAT1 (e.g., insect cells).

-

[14C]-labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).

-

Diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol).

-

Assay buffer.

-

Test compounds (dissolved in DMSO).

-

Scintillation cocktail and vials.

-

Thin-layer chromatography (TLC) plates.

Procedure:

-

Reaction Mixture Preparation: In a reaction tube, combine the assay buffer, DGAT1-containing microsomes, and the test compound at various concentrations.

-

Reaction Initiation: Add diacylglycerol and [14C]-labeled fatty acyl-CoA to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time.

-

Reaction Termination: Stop the reaction by adding a solution to quench the enzymatic activity (e.g., isopropanol/heptane/water mixture).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

TLC Separation: Spot the lipid extract onto a TLC plate and develop the plate using an appropriate solvent system to separate the triglycerides from other lipids.

-

Quantification: Visualize the radiolabeled triglycerides on the TLC plate (e.g., using a phosphorimager) and quantify the radioactivity in the triglyceride spot using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of triglyceride synthesis for each compound concentration and determine the IC50 value.

Experimental Workflow for Inhibitor Screening

The general workflow for screening and identifying inhibitors for these enzymatic targets follows a logical progression from initial high-throughput screening to more detailed characterization.

Conclusion

This compound stands as a testament to the power of scaffold-based drug design. While its intrinsic biological activity is limited, its incorporation into more complex molecules has yielded highly successful and promising therapeutic agents. The derivatives of this adamantane core have demonstrated potent and selective inhibition of key enzymes involved in metabolic diseases, including DPP-4, 11β-HSD1, and DGAT1. The unique structural and physicochemical properties conferred by the adamantane moiety underscore its continued importance in the field of medicinal chemistry and drug discovery. This guide provides a foundational understanding of the biological relevance of this scaffold and the experimental approaches used to evaluate its derivatives, serving as a valuable resource for researchers in the field.

References

- 1. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of adamantyl ethanone derivatives as potent 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) inhibitors [pubmed.ncbi.nlm.nih.gov]

- 5. Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyadamantane-1-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The structural integrity and purity of this compound are paramount in its application. The following spectroscopic data provides a detailed fingerprint of the molecule.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 1.462-1.517 | m | 2H | Adamantane CH₂ |

| 1.541-1.579 | m | 4H | Adamantane CH₂ |

| 1.637-1.645 | m | 6H | Adamantane CH₂ |

| 2.113-2.119 | m | 2H | Adamantane CH |

| 4.450 | br s | 1H | -OH |

| 11.972 | br s | 1H | -COOH |

Data obtained in DMSO-d₆ at 400 MHz.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| ~178 | C=O (Carboxylic acid) |

| ~68 | C-OH |

| ~40-50 | Adamantane CH |

| ~30-40 | Adamantane CH₂ |

| ~25-35 | Adamantane C (quaternary) |

Note: This is a predicted spectrum based on known chemical shifts for adamantane derivatives and carboxylic acids. Actual values may vary.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of a hydroxyl group, a carboxylic acid, and the adamantane cage.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (Alcohol) | Stretching |

| 3300-2500 (broad) | O-H (Carboxylic acid) | Stretching |

| 2950-2850 | C-H (Alkane) | Stretching |

| 1760-1690 | C=O (Carboxylic acid) | Stretching |

| 1320-1210 | C-O | Stretching |

| 1440-1395 & 950-910 | O-H | Bending |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 196.24 g/mol ), the mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.[2][3]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 196 | [M]⁺ (Molecular Ion) |

| 179 | [M-OH]⁺ |

| 151 | [M-COOH]⁺ |

| 135 | [Adamantyl]⁺ |

Note: This is a predicted fragmentation pattern. The relative intensities of the peaks may vary depending on the ionization method.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 10-15 ppm, relaxation delay of 1-5 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, spectral width of 200-250 ppm, relaxation delay of 2-10 seconds.

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Parameters:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.

Instrumentation and Data Acquisition:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250-280 °C.

-

Oven Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analyses.

References

Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyadamantane-1-carboxylic acid, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique three-dimensional structure and functional group handles make it an attractive scaffold for the design of novel therapeutics and functional polymers. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing the spectroscopic and crystallographic evidence that confirms its molecular architecture. Furthermore, this document outlines its synthesis, potential therapeutic applications, and the experimental protocols utilized for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O₃ | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 42711-75-1 | [1] |

| Melting Point | 203-207 °C | |

| Appearance | White solid |

Structural Elucidation

The definitive structure of this compound has been established through a combination of crystallographic and spectroscopic techniques.

Crystallography

The most conclusive evidence for the structure of this compound comes from single-crystal X-ray diffraction studies. A key study by Rath, Gu, and Murray in 1997 provided a detailed crystal structure of the compound.[2] The analysis revealed a monoclinic crystal system with the space group P2₁/n. The crystal structure confirms the adamantane cage with the carboxylic acid group at position 1 and the hydroxyl group at position 3. The molecules in the crystal lattice are interconnected by extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups.[2]

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a | 6.675 Å |

| b | 20.767 Å |

| c | 7.109 Å |

| α | 90.00° |

| β | 106.08° |

| γ | 90.00° |

Source: Acta Crystallographica Section C, 1997, 53(7), 944-946.[2]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals for the adamantane cage protons. The protons adjacent to the hydroxyl and carboxylic acid groups would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton of the hydroxyl group would also be a singlet, with its chemical shift being dependent on the solvent and concentration. The remaining 14 protons of the adamantane skeleton would resonate in the upfield region, with their multiplicity determined by spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the 11 carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 180 ppm). The carbon atom bearing the hydroxyl group and the quaternary carbon attached to the carboxylic acid would also have characteristic chemical shifts. The remaining methylene and methine carbons of the adamantane cage would appear in the aliphatic region of the spectrum. The chemical shifts of adamantane derivatives are influenced by the through-bond inductive effects of the substituents.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, which is a hallmark of hydrogen-bonded carboxylic acid dimers.

-

A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.

-

A broad O-H stretching band from the alcohol functional group, likely overlapping with the carboxylic acid O-H stretch.

-

C-O stretching bands for both the carboxylic acid and the alcohol.

-

Characteristic C-H stretching and bending vibrations of the adamantane cage.

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), would show a molecular ion peak (M⁺) corresponding to the molecular weight of 196.24. The fragmentation pattern would be influenced by the adamantane cage and the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and a carboxyl group (M-45).[4] The rigid adamantane core can also lead to characteristic fragmentation patterns.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the oxidation of 1-adamantanecarboxylic acid.[5]

Workflow for the Synthesis of this compound

References

The Strategic Role of 3-Hydroxyadamantane-1-carboxylic Acid as a Precursor to Chiral Building Blocks in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the adamantane scaffold has emerged as a privileged structural motif, prized for its unique combination of rigidity, lipophilicity, and three-dimensional geometry.[1][2][3] This technical guide delves into the pivotal role of 3-hydroxyadamantane-1-carboxylic acid, an achiral derivative, as a strategic starting material for the synthesis of high-value chiral building blocks. While achiral itself, this compound serves as a critical precursor to enantiomerically pure derivatives that are integral to the development of sophisticated pharmaceuticals. A prime example, which will be a central focus of this guide, is its use in the synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine, a key intermediate in the production of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Saxagliptin, a widely prescribed medication for the management of type 2 diabetes.[4]

This guide will provide a comprehensive overview of the synthesis, properties, and applications of this compound and its transformation into a valuable chiral asset for drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: General and Physical Properties [5][6]

| Property | Value |

| CAS Number | 42711-75-1 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 203-207 °C |

| pKa (Predicted) | ~4.9-5.0 |

Table 2: Spectroscopic Data

| Spectroscopy | Key Features and Assignments |

| ¹H NMR | Chemical shifts are observed for the adamantane cage protons and the carboxylic acid proton. The rigid cage structure leads to distinct signals for the different sets of protons. |

| ¹³C NMR | Characteristic peaks for the carboxylic acid carbon, the carbon bearing the hydroxyl group, and the carbons of the adamantane cage are present. |

| Infrared (IR) | A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid, while a sharp, intense peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.[7] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of the adamantane core. |

Table 3: Solubility Profile

| Solvent Type | Solvent Examples | Qualitative Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Poor | The polar carboxylic acid and hydroxyl groups limit solubility in nonpolar solvents. |

| Polar Aprotic | DMSO, DMF, Acetone | Moderate to Good | These solvents can effectively solvate the polar functional groups. |

| Polar Protic | Methanol, Ethanol | Moderate | The hydroxyl and carboxylic acid groups can participate in hydrogen bonding with protic solvents. |

| Aqueous | Water | Poorly soluble | The hydrophobic adamantane cage dominates the solubility in water. |

Synthesis of this compound

The most common and efficient synthesis of this compound begins with the more readily available 1-adamantanecarboxylic acid. The process involves the direct oxidation of the adamantane cage.

Experimental Protocol: Oxidation of 1-Adamantanecarboxylic Acid

Materials:

-

1-Adamantanecarboxylic acid

-

Nitric acid (65%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Acetone

-

Water

-

Ether

Equipment:

-

250 mL three-necked flask

-

Condensing reflux device

-

Magnetic stirrer

-

Ice-salt bath

-

Constant pressure dropping funnel

-

Beaker

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

In a 250 mL three-necked flask equipped with a condensing reflux device, magnetic stirrer, and an ice-salt bath, add 1-adamantanecarboxylic acid.

-

Add nitric acid (65%) to the flask.

-

Cool the mixture in the ice-salt bath to control the temperature.

-

Slowly add concentrated sulfuric acid (98%) using a constant pressure dropping funnel while maintaining the low temperature.

-

After the addition is complete, allow the reaction to proceed for a specified time.

-

Pour the reaction mixture into a large beaker containing crushed ice and stir until all the ice has melted.

-

A light yellow precipitate will form. Cool the mixture to ensure complete precipitation.

-

Filter the precipitate and wash it three times with water, followed by three washes with ether.

-

Recrystallize the crude product from a mixture of acetone and water (9:1 volume ratio).

-

Dry the purified white solid of this compound under vacuum.

Application as a Chiral Building Block: Synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine

The primary application of this compound as a precursor to a chiral building block is in the synthesis of (S)-N-Boc-3'-hydroxyadamantylglycine, a key intermediate for the anti-diabetic drug Saxagliptin.[8][9][10]

Synthetic Pathway Overview

The multi-step synthesis transforms the achiral this compound into the desired enantiomerically pure amino acid derivative.

Experimental Protocols

1. Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid:

This intermediate is prepared from this compound through a series of reactions involving acylation, condensation, and oxidation.[8]

2. Synthesis of Racemic N-Boc-3'-hydroxyadamantylglycine:

The keto-acid is converted to the racemic amino acid derivative through oximation, followed by reduction of the oxime and protection of the resulting amino group with a Boc group.[10]

3. Chiral Resolution of N-Boc-3'-hydroxyadamantylglycine:

The separation of the enantiomers is a critical step and is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Materials:

-

Racemic N-Boc-3'-hydroxyadamantylglycine

-

Quinidine (for the (S)-enantiomer) or Quinine (for the (R)-enantiomer)

-

Suitable solvent (e.g., methanol, ethanol, or acetone)

Procedure:

-

Dissolve the racemic N-Boc-3'-hydroxyadamantylglycine in a suitable solvent.

-

Add an equimolar amount of the chiral resolving agent (e.g., quinidine).

-

Allow the diastereomeric salts to crystallize. The salt of one enantiomer will be less soluble and will precipitate out.

-

Filter the crystalline diastereomeric salt.

-

Treat the isolated salt with an acid to liberate the enantiomerically pure N-Boc-3'-hydroxyadamantylglycine.

-

The undesired enantiomer can be recovered from the mother liquor and racemized for reuse, improving the overall efficiency of the process.

The Role of the Adamantane Moiety in Drug Design and Pharmacology

The incorporation of the adamantane scaffold into drug molecules, as seen in Saxagliptin, offers several advantages:

-

Increased Lipophilicity: The hydrocarbon cage of adamantane enhances the lipophilicity of the drug molecule, which can improve its absorption, distribution, and ability to cross biological membranes.[2][3]

-

Metabolic Stability: The rigid and sterically hindered nature of the adamantane group can protect adjacent functional groups from metabolic degradation, thereby increasing the drug's half-life.

-

Enhanced Binding Affinity: The three-dimensional structure of adamantane can provide a precise orientation for optimal interaction with the binding site of a biological target, such as an enzyme or receptor.[1]

Mechanism of Action of Saxagliptin and the DPP-4 Signaling Pathway

Saxagliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[4][11] DPP-4 is responsible for the rapid degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Saxagliptin increases the levels of active incretins in the body. This leads to:

-

Glucose-dependent insulin secretion: Enhanced incretin levels stimulate the pancreas to release more insulin in response to high blood glucose.

-

Suppression of glucagon secretion: Increased incretin levels also suppress the release of glucagon, a hormone that raises blood glucose levels.

The net effect is a reduction in blood glucose levels in patients with type 2 diabetes.

Conclusion

This compound, while an achiral molecule, stands as a testament to the strategic use of precursor molecules in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients. Its transformation into the chiral building block (S)-N-Boc-3'-hydroxyadamantylglycine highlights the ingenuity of modern synthetic chemistry in leveraging the unique properties of the adamantane scaffold for the development of life-changing medicines like Saxagliptin. This guide has provided a comprehensive overview of the synthesis, properties, and critical applications of this versatile compound, underscoring its importance for professionals in the field of drug discovery and development.

References

- 1. connectsci.au [connectsci.au]

- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. This compound | C11H16O3 | CID 2736518 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-1-adamantanecarboxylic Acid | 42711-75-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Saxagliptin: A dipeptidyl peptidase-4 inhibitor in the treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Theoretical Studies on Adamantane Cage Functionalization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of theoretical and computational approaches to understanding and predicting the functionalization of the adamantane cage. Adamantane's unique properties, including its rigid structure, high symmetry, and lipophilicity, make it a valuable scaffold in drug discovery and materials science.[1] This guide delves into the core principles of adamantane reactivity, supported by quantitative data, detailed experimental and computational protocols, and visual representations of key chemical and biological processes.

Theoretical Approaches to Adamantane Functionalization

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the outcomes of adamantane functionalization reactions.[2][3] These computational studies provide invaluable insights into reaction pathways, transition states, and the influence of substituents on the electronic properties of the adamantane core.

C-H Bond Functionalization

The direct functionalization of adamantane's C-H bonds is a key strategy for introducing diverse functionalities. Theoretical studies have been instrumental in understanding the regioselectivity of these reactions, particularly the preference for substitution at the tertiary (bridgehead) positions over the secondary positions.

Hydroxylation with Ferrate(VI):

A notable example is the hydroxylation of adamantane by ferrate (FeO₄²⁻). DFT calculations at the B3LYP/6-311++G** level of theory have shown that diprotonated ferrate (H₂FeO₄) is the most effective oxidizing agent. The reaction proceeds via a hydrogen atom abstraction followed by an oxygen rebound mechanism.[2][3]

The calculated activation energies for the C-H cleavage step are:[2][3]

-

1-Adamantanol (tertiary C-H): 6.9 kcal/mol

-

2-Adamantanol (secondary C-H): 8.4 kcal/mol

This energy difference explains the experimentally observed preference for functionalization at the tertiary position. The calculated relative rate constant (3°/2°) of 9.30 at 75°C aligns well with the experimental value of 10.1.[2][4]

Photoredox-Mediated C-H Alkylation:

Recent advancements in photoredox catalysis have enabled the direct C-H alkylation of adamantanes with high chemoselectivity for the strong 3° C-H bonds.[5][6] These reactions often employ a dual catalytic system, for example, an iridium photocatalyst in tandem with a quinuclidine-based hydrogen atom transfer (HAT) catalyst.[7]

Substituent Effects on Electronic Properties

Theoretical studies have systematically investigated how various substituents alter the electronic and optical properties of the adamantane cage.

Boron Substitution:

DFT calculations using the B3LYP/6-31G(d) method have explored the impact of boron substitution at different positions within the adamantane framework. Boron substitution has been shown to significantly lower the HOMO-LUMO energy gap, leading to a red shift in the absorption spectrum.[8]

Lithium Functionalization:

First-principles density functional theory has been used to investigate the hydrogen storage capacity of lithium-functionalized adamantane. Replacing a hydrogen atom with lithium activates the cage for hydrogen molecule adsorption.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on adamantane functionalization.

| Reaction/Property | Position | Theoretical Value | Experimental Value | Reference(s) |

| Activation Energy (kcal/mol) | ||||

| Hydroxylation with Ferrate(VI) | Tertiary (1-) | 6.9 | - | [2][3] |

| Secondary (2-) | 8.4 | - | [2][3] | |

| Bond Dissociation Energy (kcal/mol) | ||||

| Adamantane C-H | Tertiary (3°) | - | 99 | [10] |

| Secondary (2°) | - | 96 | [10] | |

| HOMO-LUMO Gap (eV) | ||||

| Adamantane | - | 6.57 | 6.49, 6.55 | [1][8] |

| Reaction | Reagents | Product(s) | Regioselectivity (Tertiary:Secondary) | Yield (%) | Reference(s) |

| Bromination | Br₂ (neat) | 1-Bromoadamantane | >99:1 | ~93 | [11] |

| 1,3-Dibromo-5,5-dimethylhydantoin | 1-Bromoadamantane | High | High Purity | [11] | |

| Hydroxylation | Biocatalytic (e.g., Streptomyces) | 1-Adamantanol, 1,3-Adamantanediol | up to 48:1 | up to 32 (mono), up to 69 (di) | [12] |

| C-H Alkylation | Photoredox Catalysis | 3°-alkylated adamantanes | >20:1 | 64-94 | [7] |

| Oxidative Carbonylation | DTBP, CO, Benzyl alcohol | Benzyl adamantane-1-carboxylate, Benzyl adamantane-2-carboxylate | 2:1 | 77 | [13] |

Experimental and Computational Protocols

Experimental Protocol: Synthesis of 1-Bromoadamantane (Direct Bromination)

Objective: To synthesize 1-bromoadamantane from adamantane via direct bromination.

Materials:

-

Adamantane

-

Liquid bromine (Br₂)

-

Methanol

Procedure:

-

In a reaction flask, combine adamantane with an excess of liquid bromine.

-

Heat the reaction mixture at 85°C for 6 hours, followed by heating at 110°C for an additional 3 hours.

-

Allow the mixture to cool and stand overnight.

-

Recover excess bromine via distillation.

-

Neutralize the remaining bromine with a saturated sodium hydrogen sulfite solution.

-

Filter the solid product and wash until neutral.

-

Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane.[11]

Computational Protocol: DFT Study of Adamantane Hydroxylation

Objective: To computationally investigate the reaction mechanism and regioselectivity of adamantane hydroxylation by ferrate(VI).

Methodology:

-

Software: Gaussian program package.

-

Functional and Basis Set: The hybrid B3LYP density functional theory (DFT) method with the 6-311++G** basis set is employed for all calculations.[2][3]

-

Reactant and Product Optimization: The geometries of adamantane, ferrate species (FeO₄²⁻, HFeO₄⁻, H₂FeO₄), and the resulting adamantanols are optimized.

-

Transition State Search: The transition state geometries for the hydrogen atom abstraction step are located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minima for reactants and products, first-order saddle point for transition states) and to obtain zero-point vibrational energies.

-

Energy Profile: The relative energies of reactants, transition states, and products are calculated to construct the reaction energy profile and determine the activation energies.

Visualizations

Reaction Mechanisms and Workflows

Signaling Pathway in Drug Action

Memantine, an adamantane derivative, is a clinically used drug for the treatment of Alzheimer's disease. Its primary mechanism of action involves the blockade of N-methyl-D-aspartate (NMDA) receptors, which are glutamate-gated ion channels.[2][3][14][15]

This guide highlights the synergy between theoretical predictions and experimental observations in the field of adamantane chemistry. Computational studies not only rationalize experimental findings but also guide the design of novel adamantane derivatives with tailored properties for applications in drug development and beyond.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]

- 4. A theoretical study of reactivity and regioselectivity in the hydroxylation of adamantane by ferrate(VI) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective C–H Activation of Molecular Nanodiamonds via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 11. benchchem.com [benchchem.com]

- 12. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. droracle.ai [droracle.ai]

- 15. droracle.ai [droracle.ai]

discovery of adamantane in petroleum and its chemical significance

An In-depth Technical Guide on the Discovery of Adamantane in Petroleum and its Chemical Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Adamantane, a tricyclic hydrocarbon with the formula C₁₀H₁₆, represents a cornerstone in the fields of medicinal chemistry and materials science. First discovered in petroleum fractions, its unique, rigid, and highly symmetrical cage-like structure—the simplest of the diamondoids—has led to its classification as a "privileged scaffold." This guide provides a comprehensive technical overview of the historical discovery of adamantane, its isolation from petroleum, and its profound chemical significance. It details the experimental protocols for its isolation and synthesis, presents key quantitative data in a structured format, and visualizes the critical pathways and workflows associated with its application, particularly in drug development. The incorporation of the adamantane moiety into drug candidates can significantly enhance pharmacokinetic properties such as lipophilicity and metabolic stability, leading to the development of pivotal therapeutics for viral infections and neurodegenerative diseases.

The Discovery and Isolation of Adamantane from Petroleum

Adamantane was first isolated in 1933 by Czech chemists Stanislav Landa and V. Macháček from petroleum sourced from the Hodonín oil field in Czechoslovakia.[1][2][3][4][5] They isolated mere milligrams of the substance but noted its unusually high melting and boiling points for a hydrocarbon of its molecular weight.[1] The name "adamantane" was derived from the Greek word "adamantinos," meaning "like a diamond," due to the identical spatial arrangement of its carbon atoms to that of the diamond crystal lattice.[1][6]

The concentration of adamantane and its derivatives in crude oil is generally low, varying from 0.0001% to 0.03% depending on the oil field.[1] This low natural abundance makes commercial extraction from petroleum economically unviable.[1] However, its discovery launched a new field of chemistry focused on polyhedral organic compounds.[1]

Quantitative Data: Adamantane Content in Petroleum

The concentration of adamantane and its alkylated homologues varies significantly across different petroleum sources and products. Quantitative analysis is typically performed using gas chromatography-mass spectrometry (GC/MS).[1][3][7]

| Source/Product | Adamantane Concentration Range (µg/g or ppm) | Notes |

| Most Crude Oils | 40 - 500 µg/g | Total concentration of adamantane and its 16 alkylated homologues.[1][3] |

| South Louisiana Crude Oil | Up to 2,000 µg/g | An example of a crude oil with exceptionally high adamantane content.[1][3] |

| Iraqi Crude Oils | 1 - 3 ppm (m/m) | Determined using adductive crystallization with thiourea followed by GC analysis.[8] |

| Refined Petroleum Products | 0.6 - 1,300 µg/g | Wide variation depending on the product type (e.g., jet fuel, diesel).[1][3] |

| Diesel Distillation Fraction | Highly Enriched (180°C - 287°C) | Laboratory distillation shows adamantane series are concentrated in this boiling range.[1][3] |

Experimental Protocols

Isolation of Adamantane from Petroleum Fraction

The initial isolation of adamantane from petroleum is challenging due to its low concentration amidst a complex mixture of hydrocarbons. The high melting point of adamantane and its ability to form stable adducts with thiourea are key properties exploited in its separation.[1]

Protocol: Isolation via Thiourea Adduction and Crystallization

-

Fractional Distillation: Begin with a crude petroleum sample. Perform fractional distillation to isolate the kerosene fraction, specifically collecting the cut boiling between 190°C and 200°C, where adamantane is known to be concentrated.[9]

-

Thiourea Adduct Formation:

-

Dissolve the collected petroleum fraction in a suitable nonpolar solvent like methanol-free methyl isobutyl ketone.

-

Prepare a saturated solution of thiourea in methanol at an elevated temperature (e.g., 60-70°C).

-

Mix the two solutions and stir vigorously while allowing the mixture to cool slowly to room temperature, followed by further cooling in an ice bath. Adamantane, along with other cyclic and branched alkanes, will form a crystalline clathrate (adduct) with thiourea. Linear alkanes, which are more prevalent, do not form adducts as readily.

-

-

Adduct Filtration: Separate the solid thiourea adduct from the liquid hydrocarbon mixture by vacuum filtration. Wash the collected crystals with a cold, nonpolar solvent (e.g., pentane) to remove any remaining non-adducted hydrocarbons.

-

Decomposition of Adduct: Decompose the adduct to release the adamantane. This is achieved by adding hot water (or steam) to the crystalline adduct and stirring. Thiourea is soluble in water, while the released hydrocarbons are not.

-

Extraction: Extract the liberated hydrocarbons from the aqueous thiourea solution using a nonpolar solvent such as diethyl ether or dichloromethane.

-

Purification and Analysis:

-

Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄) and remove the solvent by rotary evaporation.

-

Further purify the resulting solid by sublimation or recrystallization from a suitable solvent (e.g., acetone or petroleum ether).[10] The high melting point of adamantane (270°C in a sealed capillary) is a key indicator of its purity.[1]

-

Confirm the identity and quantify the purity of the isolated adamantane using GC/MS and NMR spectroscopy.[1]

-

Chemical Synthesis of Adamantane (Schleyer Synthesis)

The discovery by Paul von R. Schleyer in 1957 of an efficient, high-yield synthesis revolutionized adamantane chemistry, making the compound widely available for research.[2][9][11] The method relies on the Lewis acid-catalyzed rearrangement of a readily available C₁₀H₁₆ isomer, tetrahydrodicyclopentadiene.[10]

Protocol: Lewis Acid-Catalyzed Isomerization of Tetrahydrodicyclopentadiene

-

Starting Material Preparation: The synthesis begins with endo-tetrahydrodicyclopentadiene, which is prepared by the hydrogenation of dicyclopentadiene using a platinum oxide (PtO₂) catalyst.[10]

-

Isomerization Reaction Setup:

-

In a 500-mL Erlenmeyer flask equipped with a magnetic stirring bar and an air condenser, place 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene.

-

While stirring, carefully add 40 g of anhydrous aluminum chloride (AlCl₃) to the molten starting material. Note: AlCl₃ is highly reactive with moisture.

-

-

Reaction Conditions: Heat the reaction mixture to 150-180°C using a combination magnetic stirrer-hot plate. The AlCl₃ will sublime and should be periodically pushed back down into the reaction mixture. The driving force for the reaction is the conversion of the strained starting material into the highly stable, strain-free adamantane cage.[12] Continue heating and stirring for 8-12 hours.[10]

-

Workup and Isolation:

-

Allow the flask to cool. The black, tarry mixture will separate into two layers.

-

Carefully decant the upper layer, a brown mush containing adamantane, into a separate beaker.

-

Rinse the reaction flask multiple times with a total of 250 mL of petroleum ether (b.p. 30-60°C), decanting the rinses into the same beaker.

-

-

Purification:

-

Warm the petroleum ether suspension to dissolve the adamantane.

-

Decolorize the solution by adding 10 g of chromatography-grade alumina and filter the hot solution.

-

Concentrate the nearly colorless filtrate to approximately 200 mL by distillation.

-

Cool the concentrated solution in a dry ice-acetone bath to crystallize the adamantane.

-

Collect the solid adamantane by suction filtration. The typical yield is 27-30 g (13-15%).[10]

-

-

Characterization: Confirm the product's identity and purity via melting point determination (in a sealed capillary) and spectroscopic analysis (NMR, IR).

Chemical Significance in Drug Development

The rigid, lipophilic, and metabolically stable nature of the adamantane cage makes it a "privileged scaffold" in medicinal chemistry.[13][14] Incorporating an adamantyl group can dramatically improve a drug's pharmacokinetic profile.

-

Lipophilicity: The hydrocarbon cage enhances a drug's ability to cross cellular membranes, including the blood-brain barrier, which is critical for CNS-acting drugs.[13][14]

-

Metabolic Stability: The bulky cage can sterically shield nearby functional groups from enzymatic degradation, thereby increasing the drug's half-life.[14][15]

-

Rigid Scaffold: It provides a stable, three-dimensional anchor for pharmacophoric groups, allowing for precise orientation and optimal interaction with biological targets.[13][14]

Application 1: Antiviral Agents (Amantadine)

Amantadine (1-aminoadamantane) was the first adamantane derivative to find clinical use, approved in 1966 for prophylaxis against influenza A virus.[16] Its mechanism of action is the inhibition of the viral M2 protein, a proton-selective ion channel essential for viral replication.[11][16]

Mechanism of Action: During viral entry, the influenza virus is enclosed in an endosome. The M2 channel allows protons to flow from the acidic endosome into the virion. This acidification is a critical step that facilitates the uncoating of the virus, releasing its genetic material into the host cell cytoplasm. Amantadine blocks this M2 proton channel, preventing acidification and trapping the virus in the endosome, thus halting replication.[2][11][15]

Application 2: Neuroprotective Agents (Memantine)

Memantine (1-amino-3,5-dimethyladamantane) is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor. It is used in the treatment of moderate-to-severe Alzheimer's disease.[6][17][18]

Mechanism of Action: In Alzheimer's disease, it is hypothesized that excessive, tonic stimulation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death.[6][18] The NMDA receptor channel is normally blocked by a magnesium ion (Mg²⁺) at resting membrane potential. Upon depolarization and glutamate/glycine binding, the Mg²⁺ block is relieved, allowing calcium (Ca²⁺) influx. Memantine acts as an open-channel blocker; it enters the channel when it is open and blocks the excessive, pathological influx of Ca²⁺. Its rapid "off-rate" kinetics mean it does not interfere significantly with the transient, physiological activation of the receptor required for normal synaptic functions like learning and memory.[6][17][18]

Quantitative Pharmacological Data

The following tables summarize key quantitative data for prominent adamantane-containing drugs, facilitating a comparative analysis.

Table 1: Comparative Pharmacokinetics of Amantadine and Rimantadine

| Parameter | Amantadine Hydrochloride | Rimantadine Hydrochloride |

| Bioavailability | 86-90%[16] | Well absorbed orally[19] |

| Protein Binding | ~67%[11][16] | ~40% |

| Elimination Half-life | 10-31 hours (avg. 16.7 h)[16][20] | ~25-36.5 hours[19][20] |

| Metabolism | Minimal (~5-15% acetylated)[16] | Extensively metabolized in the liver[19] |

| Excretion | ~90% unchanged in urine[16] | <25% unchanged in urine[19] |

| Peak Plasma Concentration (Cmax) | 0.65 ± 0.22 µg/mL (200 mg dose)[20] | 0.25 ± 0.06 µg/mL (200 mg dose)[20] |

Table 2: In Vitro Antiviral Activity (IC₅₀) of Adamantane Derivatives

| Compound | Virus Strain | Cell Line | IC₅₀ (µg/mL) | Selectivity Index (SI) | Reference |

| Amantadine | Influenza A/H3N2 | MDCK | 12.5 | > 8 | [5] |

| Rimantadine | Influenza A/H3N2 | MDCK | 10.0 | > 10 | [5] |

| Glycyl-rimantadine | Influenza A/H3N2 | MDCK | 7.5 | > 13.3 | [5] |

| Memantine (vs. NMDA) | GluN1/GluN2B Receptor | HEK293T | 1.25 µM | N/A | [21] |

| Amantadine (vs. NMDA) | GluN1/GluN2B Receptor | HEK293T | 57.7 µM | N/A | [22] |

Note: IC₅₀ is the concentration required to inhibit 50% of viral activity or receptor function. The Selectivity Index (SI = CC₅₀/IC₅₀) is a measure of the drug's therapeutic window.

Protocol: Plaque Reduction Assay for Antiviral Efficacy

This assay is a standard method to determine the in vitro efficacy of an antiviral compound by measuring the reduction in viral plaques.[13][23][24]

-

Cell Culture: Plate susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in 12-well plates and grow until a confluent monolayer is formed.

-

Virus Infection: Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS). Infect the cells in triplicate with a virus dilution calculated to produce 50-100 plaques per well. Incubate for 1 hour at 37°C to allow for viral adsorption.

-

Drug Treatment & Overlay:

-

During adsorption, prepare a semi-solid overlay medium (e.g., 0.9% agarose mixed 1:1 with 2x culture medium).

-

Prepare serial dilutions of the adamantane test compound (e.g., amantadine) in the overlay medium. Also, prepare a virus control (no drug) and a cell control (no virus, no drug).

-

After adsorption, remove the virus inoculum and add the overlay containing the various drug concentrations.

-

-

Incubation: Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, until plaques are visible.

-

Plaque Visualization and Counting:

-

Fix the cells with a 4% formaldehyde solution for at least 30 minutes.

-

Carefully remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution. Viable cells will stain purple, while plaques (areas of cell death) will appear as clear zones.

-

Wash the plates and allow them to dry. Count the number of plaques in each well.

-

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the virus control. Plot the percentage of inhibition against the drug concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).[5]

Conclusion and Future Outlook

The discovery of adamantane in petroleum was a serendipitous event that opened a vast field of chemical exploration. Its journey from a petroleum curiosity to a foundational scaffold in modern medicine highlights the importance of fundamental chemical research. The unique physicochemical properties of the adamantane cage—lipophilicity, rigidity, and metabolic stability—provide a powerful toolkit for medicinal chemists to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. While resistance has limited the use of first-generation adamantane antivirals, the principles learned from their development continue to inform the design of new therapeutics. The success of memantine in neurology demonstrates the scaffold's versatility. Future research will undoubtedly continue to leverage the adamantane core in developing novel drugs for a wide range of diseases and in creating advanced materials for nanotechnology and polymer science.

References

- 1. tandfonline.com [tandfonline.com]

- 2. What is the mechanism of Amantadine Hydrochloride? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. gsm.org.my [gsm.org.my]

- 8. Gas chromatographic identification of adamantanes in some Iraqi crude oils - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. A SIMPLE PREPARATION OF ADAMANTANE | CoLab [colab.ws]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pharmacyfreak.com [pharmacyfreak.com]

- 12. KR20110021766A - How to prepare Adamantane - Google Patents [patents.google.com]

- 13. bioagilytix.com [bioagilytix.com]

- 14. researchgate.net [researchgate.net]

- 15. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Amantadine - Wikipedia [en.wikipedia.org]

- 17. NMDA receptor - Wikipedia [en.wikipedia.org]

- 18. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. accessdata.fda.gov [accessdata.fda.gov]

- 20. Comparative single-dose pharmacokinetics of amantadine hydrochloride and rimantadine hydrochloride in young and elderly adults - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Memantine binding to a superficial site on NMDA receptors contributes to partial trapping - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Key Binding Interactions for Memantine in the NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]